molecular formula C17H12N4 B12929066 4-Anilino-6-phenylpyrimidine-5-carbonitrile CAS No. 76990-17-5

4-Anilino-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B12929066
CAS No.: 76990-17-5
M. Wt: 272.30 g/mol
InChI Key: ZNRAHRGDIDIOSL-UHFFFAOYSA-N
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Description

4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile typically involves the cyclocondensation of benzaldehyde with ethyl cyanoacetate and thiourea in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its biological activity.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of various analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Mechanism of Action

The mechanism of action of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile primarily involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. For instance, it acts as an ATP mimetic, binding to the active site of tyrosine kinases such as VEGFR-2, thereby blocking their activity . This inhibition disrupts signaling pathways essential for tumor growth and angiogenesis, leading to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile stands out due to its dual activity as both an anticancer and antimicrobial agent. Its ability to inhibit VEGFR-2 and other tyrosine kinases makes it particularly valuable in the development of targeted cancer therapies. Additionally, its structural versatility allows for the creation of various analogs with potentially enhanced properties.

Biological Activity

4-Anilino-6-phenylpyrimidine-5-carbonitrile (CAS Number: 76990-17-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with an aniline substituent at the 4-position, a phenyl group at the 6-position, and a cyano group at the 5-position. Its molecular formula is C17H12N4C_{17}H_{12}N_{4} with a molecular weight of approximately 272.304 g/mol. The unique arrangement of substituents on the pyrimidine ring contributes significantly to its biological activity and potential applications in drug development.

This compound exhibits its biological effects primarily through inhibition of various enzymes and receptors involved in critical biochemical pathways. Notably, it has been shown to inhibit signaling cascades related to immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor activation, which are pivotal in allergic responses and inflammation.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

Cell LineIC50 Value (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results indicate that this compound exhibits potent cytotoxicity, surpassing standard chemotherapeutic agents in some cases .

Anti-inflammatory Activity

The compound has also been identified as a potential COX-2 inhibitor, which is crucial for mediating inflammatory responses. Studies show that it can inhibit COX-2 enzyme activity at low concentrations (10^-8 M to 10^-9 M), suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisGood

This broad-spectrum antimicrobial activity highlights its potential as a therapeutic agent in infectious diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in MCF-7 and A549 cells .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, supporting its role as a COX-2 inhibitor .
  • Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Properties

CAS No.

76990-17-5

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

4-anilino-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H12N4/c18-11-15-16(13-7-3-1-4-8-13)19-12-20-17(15)21-14-9-5-2-6-10-14/h1-10,12H,(H,19,20,21)

InChI Key

ZNRAHRGDIDIOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N

Origin of Product

United States

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